molecular formula C21H27ClO5 B1671478 Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether CAS No. 227947-06-0

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether

Cat. No. B1671478
M. Wt: 394.9 g/mol
InChI Key: HDTYUHNZRYZEEB-UHFFFAOYSA-N
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Description

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether is a derivative of Bisphenol A diglycidyl ether and an exogenous endocrine disruptor widely present in canned food samples . It is the (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) diether of bisphenol A; a small molecule that inhibits transactivation of the AR amino-terminal domain (NTD). It has a role as an androgen antagonist .


Synthesis Analysis

Bisphenol A (2,3-dihydroxypropyl) glycidyl ether can be obtained as a product of the reaction of bisphenol A with epichlorohydrin . It is generally used as a substrate to prepare epoxy resins, which is used in coatings and adhesives .


Molecular Structure Analysis

The empirical formula of Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether is C21H27ClO5 . Its molecular weight is 394.89 .


Chemical Reactions Analysis

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether is a chlorinated derivative, which is released during the thermal coating treatment of food cans, big storage vessels, and food containers .


Physical And Chemical Properties Analysis

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether is an analytical standard with a quality level of 100 . It has an assay of ≥95.0% (HPLC) and is suitable for HPLC and gas chromatography (GC) techniques . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Detection and Analysis in Food and Beverages

  • Bisphenol A derivatives, including Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether, are widely investigated in the context of food safety. Research focuses on developing methods for detecting these compounds in canned foods and beverages. For instance, a method for simultaneous determination of bisphenol A diglycidyl ether (BADGE), bisphenol A (2,3-dihydroxypropyl) glycidyl ether (BADGE·H2O), and related compounds in canned soft drinks and food has been developed, with findings indicating the presence of these substances in various food samples (Gallart-Ayala, Moyano, & Galceran, 2011).

Presence in Consumer Products and Human Exposure

  • Studies have also addressed the presence of bisphenol A derivatives in consumer products and their potential for human exposure. For example, research on the occurrence and distribution of BADGE and its derivatives in human urine from the United States and China highlights widespread human exposure to these compounds (Wang, Wu, Zhang, & Kannan, 2012).

properties

IUPAC Name

3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYUHNZRYZEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400170
Record name EPI 001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether

CAS RN

227947-06-0
Record name 3-[4-[1-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-1-methylethyl]phenoxy]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227947-06-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EPI 001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name EPI-001
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
H Zhang, S Lin - Se pu= Chinese Journal of Chromatography, 2014 - europepmc.org
A solid phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) method was developed for the determination of eight …
Number of citations: 5 europepmc.org
H Gallart-Ayala, E Moyano, MT Galceran - Journal of Chromatography A, 2011 - Elsevier
In this work a fast liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) method using a C18 Fused Core™ column, was developed for the simultaneous analysis …
Number of citations: 125 www.sciencedirect.com
Y Zou, S Lin, S Chen, H Zhang - European Food Research and …, 2012 - Springer
A rapid and sensitive ultra performance liquid chromatography-tandem mass spectrometry with electrospray ionization in the positive mode (UPLC-(ESI) MS/MS) method was …
Number of citations: 36 link.springer.com
H Zhang, M Xue, Y Lu, Z Dai… - Journal of separation …, 2010 - Wiley Online Library
A microwave‐assisted extraction (MAE) protocol and an efficient HPLC analysis method were first developed for the fast extraction and simultaneous determination of bisphenol F …
T Tuzimski, S Szubartowski - International Journal of Environmental …, 2021 - mdpi.com
In this study, we propose a simple, cost-effective, and sensitive high-performance liquid chromatography method with fluorescence detection (HPLC-FLD) for the simultaneous …
Number of citations: 8 www.mdpi.com
I Poustková, J Dobias, J Poustka… - Czech journal of food …, 2004 - agriculturejournals.cz
Varnishes used as the inner coatings of food cans are often based on epoxy resins or vinylic organosols. The epoxy resins can be produced from bisphenol A (BPA) and bisphenol F (…
Number of citations: 11 www.agriculturejournals.cz
RS Garcı́a, PP Losada - Journal of Chromatography A, 2004 - Elsevier
European Legislation establishes that the sum of the migration levels of bisphenol A diglycidyl ether (BADGE), its hydrolysis (BADGE·H 2 O and BADGE·2H 2 O) and chlorohydroxy (…
Number of citations: 77 www.sciencedirect.com
T Søeborg, SH Hansen, B Halling-Sørensen - Journal of pharmaceutical …, 2006 - Elsevier
A method involving extraction and LC–ESI–MS-MS detection of BADGE, BFDGE, BADGE·H 2 O, BADGE·2H 2 O, BADGE·HCl, BADGE·H 2 O·HCl, BADGE·2HCl and BFDGE·2HCl in …
Number of citations: 20 www.sciencedirect.com
L Wang, Y Wu, W Zhang, K Kannan - Environmental science & …, 2012 - ACS Publications
Despite reports of the occurrence of bisphenol A diglycidyl ether (BADGE) and its derivatives in canned foods and consumer products, biomonitoring studies of human exposure to …
Number of citations: 57 pubs.acs.org
N Szczepańska, P Kubica, B Kudłak… - Analytical and …, 2019 - Springer
Bisphenol A diglycidyl ether (BADGE), bisphenol F diglycydyl ether (BFDGE), and their related compounds are widely used as precursors in production of epoxy resins. The high …
Number of citations: 21 link.springer.com

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